molecular formula C16H38N2O3S B1602441 Tetrabutylammonium sulfamate CAS No. 88144-23-4

Tetrabutylammonium sulfamate

Cat. No.: B1602441
CAS No.: 88144-23-4
M. Wt: 338.6 g/mol
InChI Key: VHXHZSNUJQJUFZ-UHFFFAOYSA-M
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Description

Tetrabutylammonium sulfamate is a chemical compound with the molecular formula (CH₃CH₂CH₂CH₂)₄N(NH₂SO₃). It is a quaternary ammonium salt where the ammonium ion is substituted with four butyl groups, and it is paired with a sulfamate anion. This compound is known for its lipophilic properties and is used in various chemical syntheses and industrial applications.

Biochemical Analysis

Biochemical Properties

It is known that this compound can be useful for the synthesis of N-acyl sulfamates from a carboxylic acid This suggests that Tetrabutylammonium sulfamate may interact with enzymes, proteins, and other biomolecules involved in these reactions

Molecular Mechanism

It is known to be involved in the synthesis of N-acyl sulfamates from a carboxylic acid , suggesting that it may interact with biomolecules involved in these reactions This could include binding interactions with enzymes or other proteins, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known to be involved in the synthesis of N-acyl sulfamates from a carboxylic acid , suggesting that it may interact with enzymes or cofactors involved in these pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrabutylammonium sulfamate can be synthesized through the reaction of tetrabutylammonium hydroxide with sulfamic acid. The reaction typically occurs in an aqueous medium and involves the following steps:

  • Dissolution of tetrabutylammonium hydroxide in water.
  • Addition of sulfamic acid to the solution.
  • Stirring the mixture at room temperature until the reaction is complete.
  • Isolation of the product by evaporation of the solvent and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

  • Large-scale mixing of tetrabutylammonium hydroxide and sulfamic acid in industrial reactors.
  • Continuous stirring and monitoring of reaction conditions to ensure complete conversion.
  • Use of industrial evaporators and crystallizers to isolate and purify the product.

Chemical Reactions Analysis

Types of Reactions

Tetrabutylammonium sulfamate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfamate group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although these are less common.

    Complexation Reactions: It can form complexes with metal ions, which are useful in various catalytic processes.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Major Products

    N-Acyl Sulfamates: Formed from the reaction with carboxylic acids.

    Monobactams: Synthesized using this compound as a precursor.

Scientific Research Applications

Tetrabutylammonium sulfamate has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of N-acyl sulfamates and monobactams.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antibiotics.

    Industry: Utilized in the production of specialty chemicals and as a phase-transfer catalyst in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Tetrabutylammonium Bromide: Used as a phase-transfer catalyst and in the synthesis of bioactive heterocycles.

    Tetrabutylammonium Fluoride: Employed in desilylation reactions.

    Tetrabutylammonium Hydroxide: Utilized in various organic synthesis reactions as a strong base.

Uniqueness

Tetrabutylammonium sulfamate is unique due to its sulfamate group, which imparts distinct reactivity compared to other tetrabutylammonium salts. This makes it particularly useful in the synthesis of N-acyl sulfamates and monobactams, which are not easily accessible using other tetrabutylammonium compounds.

Properties

IUPAC Name

tetrabutylazanium;sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.H3NO3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXHZSNUJQJUFZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.NS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H38N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584992
Record name N,N,N-Tributylbutan-1-aminium sulfamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88144-23-4
Record name N,N,N-Tributylbutan-1-aminium sulfamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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